molecular formula C8H13NO3S2 B7781416 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid CAS No. 81994-79-8

3-(Morpholine-4-carbothioylsulfanyl)propanoic acid

Cat. No.: B7781416
CAS No.: 81994-79-8
M. Wt: 235.3 g/mol
InChI Key: CEWGFAXXCGQDJG-UHFFFAOYSA-N
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Description

3-(Morpholine-4-carbothioylsulfanyl)propanoic acid is an organic compound with the molecular formula C8H13NO3S2 It is characterized by the presence of a morpholine ring, a carbothioyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid typically involves the reaction of morpholine with carbon disulfide and an appropriate alkylating agent. The general synthetic route can be summarized as follows:

    Formation of Morpholine-4-carbothioyl Intermediate: Morpholine reacts with carbon disulfide in the presence of a base such as sodium hydroxide to form the morpholine-4-carbothioyl intermediate.

    Alkylation: The intermediate is then alkylated with 3-bromopropanoic acid under basic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a strong base and an appropriate leaving group.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

3-(Morpholine-4-carbothioylsulfanyl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity, disrupt cellular processes, and interact with biological membranes. The exact molecular targets and pathways are still under investigation, but it is believed that the compound’s sulfur-containing groups play a crucial role in its biological activity.

Comparison with Similar Compounds

    3-(Morpholine-4-carbothioylsulfanyl)butanoic acid: Similar structure but with an additional carbon in the alkyl chain.

    3-(Piperidine-4-carbothioylsulfanyl)propanoic acid: Similar structure but with a piperidine ring instead of a morpholine ring.

    3-(Pyrrolidine-4-carbothioylsulfanyl)propanoic acid: Similar structure but with a pyrrolidine ring instead of a morpholine ring.

Uniqueness: 3-(Morpholine-4-carbothioylsulfanyl)propanoic acid is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring’s oxygen atom can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Additionally, the sulfur-containing carbothioyl group contributes to the compound’s potential biological activities.

Properties

IUPAC Name

3-(morpholine-4-carbothioylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3S2/c10-7(11)1-6-14-8(13)9-2-4-12-5-3-9/h1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWGFAXXCGQDJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)SCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201331268
Record name 3-(morpholine-4-carbothioylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26659764
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

81994-79-8
Record name 3-(morpholine-4-carbothioylsulfanyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201331268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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